N-(1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)-1-methyl-3-piperidinecarboxamide
Overview
Description
N-(1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)-1-methyl-3-piperidinecarboxamide is a useful research compound. Its molecular formula is C16H22N4O2 and its molecular weight is 302.37 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 302.17427596 g/mol and the complexity rating of the compound is 455. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
DNA Minor Groove Binding and Fluorescent Staining
Compounds like Hoechst 33258, belonging to the bis-benzimidazole family, demonstrate strong binding to the minor groove of double-stranded DNA, showing specificity for AT-rich sequences. This property makes them valuable in scientific research for fluorescent DNA staining, facilitating the analysis of nuclear DNA content, chromosome analysis, and plant cell biology studies. Their use extends to radioprotection and as topoisomerase inhibitors, highlighting their role in rational drug design and molecular biology research (Issar & Kakkar, 2013).
Antitumor Activity
Imidazole derivatives, which share a common motif with benzimidazoles, have shown significant antitumor activity. This includes compounds like bis(2-chloroethyl)amino derivatives of imidazole and benzimidazole, demonstrating the importance of these structures in the development of new antitumor drugs. Their varied biological properties underscore their potential in cancer research and drug development (Iradyan et al., 2009).
Prokinetic Agents in Gastrointestinal Motility Disorders
Compounds chemically related to metoclopramide, like cisapride, show prokinetic activity that enhances gastrointestinal motility. Their mechanism, thought to involve the enhancement of acetylcholine release in the gut, illustrates the therapeutic potential of benzimidazole derivatives in treating gastrointestinal disorders (McCallum et al., 2012).
Novel Synthesis and Pharmaceutical Impurities
Research on omeprazole, a proton pump inhibitor with a benzimidazole core, highlights the continuous effort to develop novel synthesis methods and study pharmaceutical impurities. This research aids in understanding drug development processes and improving drug safety and efficacy (Saini et al., 2019).
Properties
IUPAC Name |
N-(1,3-dimethyl-2-oxobenzimidazol-5-yl)-1-methylpiperidine-3-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N4O2/c1-18-8-4-5-11(10-18)15(21)17-12-6-7-13-14(9-12)20(3)16(22)19(13)2/h6-7,9,11H,4-5,8,10H2,1-3H3,(H,17,21) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VWUTXCHLAKJBSI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCC(C1)C(=O)NC2=CC3=C(C=C2)N(C(=O)N3C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N4O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.37 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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